molecular formula C14H16N2O5S2 B6972353 4-[(1,3-Benzothiazol-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid

4-[(1,3-Benzothiazol-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid

Cat. No.: B6972353
M. Wt: 356.4 g/mol
InChI Key: HGNMYBOSAMOTIG-UHFFFAOYSA-N
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Description

4-[(1,3-Benzothiazol-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid is a complex organic compound characterized by the presence of a benzothiazole ring, a sulfonylamino group, and an oxane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,3-Benzothiazol-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound under basic conditions.

    Sulfonylation: The benzothiazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Oxane Ring Formation: The oxane ring is introduced through a nucleophilic substitution reaction involving an appropriate oxirane compound.

    Carboxylation: Finally, the carboxylic acid group is introduced via carboxylation of the oxane ring, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxane ring and the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(1,3-Benzothiazol-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The benzothiazole ring is known for its biological activity, and derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where sulfonyl and benzothiazole functionalities are beneficial.

Industry

In industry, the compound can be used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 4-[(1,3-Benzothiazol-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets. The benzothiazole ring can bind to various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-[(1,3-Benzothiazol-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid derivatives: These compounds share the core structure but differ in the substituents attached to the benzothiazole or oxane rings.

    Benzothiazole derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole, which are known for their biological activity.

    Sulfonyl-containing compounds: Such as sulfonamides and sulfonylureas, which are widely used in medicinal chemistry.

Uniqueness

This compound is unique due to the combination of its benzothiazole ring, sulfonylamino group, and oxane ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

4-[(1,3-benzothiazol-6-ylsulfonylamino)methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c17-13(18)14(3-5-21-6-4-14)8-16-23(19,20)10-1-2-11-12(7-10)22-9-15-11/h1-2,7,9,16H,3-6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNMYBOSAMOTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)N=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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